molecular formula C12H17N3O B11723897 N-methyl-3-(piperazin-1-yl)benzamide

N-methyl-3-(piperazin-1-yl)benzamide

Cat. No.: B11723897
M. Wt: 219.28 g/mol
InChI Key: XNJOVCBLAVNTFC-UHFFFAOYSA-N
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Description

N-methyl-3-(piperazin-1-yl)benzamide is a chemical compound that features a benzamide core with a piperazine ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(piperazin-1-yl)benzamide typically involves the reaction of 3-aminobenzamide with N-methylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-3-(piperazin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-3-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-(piperazin-1-yl)benzothiazole
  • N-methyl-3-(piperazin-1-yl)pyridine
  • N-methyl-3-(piperazin-1-yl)quinoline

Uniqueness

N-methyl-3-(piperazin-1-yl)benzamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-methyl-3-piperazin-1-ylbenzamide

InChI

InChI=1S/C12H17N3O/c1-13-12(16)10-3-2-4-11(9-10)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3,(H,13,16)

InChI Key

XNJOVCBLAVNTFC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

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